Melting Point Differentiation of 1-(4-(2-(4-(Benzyloxy)phenoxy)ethoxy)phenyl)ethanone vs. Its Meta-Substituted Isomer
1-(4-(2-(4-(Benzyloxy)phenoxy)ethoxy)phenyl)ethanone (para-isomer) exhibits a significantly higher melting point than its direct structural isomer, 1-(3-{2-[4-(benzyloxy)phenoxy]ethoxy}phenyl)-1-ethanone (meta-isomer, CAS 937601-88-2). This quantifiable difference in a fundamental physical property indicates distinct intermolecular forces and crystal lattice energies .
| Evidence Dimension | Melting Point (Solid State) |
|---|---|
| Target Compound Data | 170-172 °C |
| Comparator Or Baseline | 1-(3-{2-[4-(benzyloxy)phenoxy]ethoxy}phenyl)-1-ethanone (meta-isomer, CAS 937601-88-2): 114-116 °C |
| Quantified Difference | The para-isomer melts at a temperature approximately 56 °C higher than the meta-isomer. |
| Conditions | Standard melting point determination as reported in vendor chemical databases [REFS-1, REFS-2]. |
Why This Matters
A higher and distinct melting point offers a clear and measurable marker of identity and purity for quality control, which is a primary concern for chemical procurement and experimental reproducibility.
